REACTION_CXSMILES
|
[F:1][C:2]1C=[CH:8][CH:7]=[CH:6][C:3]=1C=O.[CH3:10][O:11][C:12]([O:15][CH3:16])(C)[CH3:13].C1(C)C=CC(S(O)(=O)=O)=CC=1>C(OCC)C>[CH3:10][O:11][CH:12]([O:15][CH3:16])[C:13]1[CH:8]=[CH:7][CH:6]=[CH:3][C:2]=1[F:1]
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resultant solution washed with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
gave the crude acetal
|
Type
|
DISTILLATION
|
Details
|
Distillation under vacuum at 90°-95° C./0.08 mm
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |